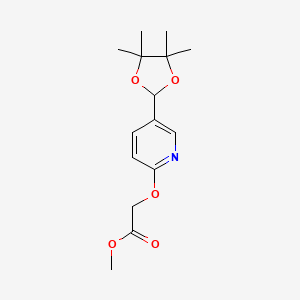
Methyl 2-((5-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)pyridin-2-yl)oxy)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-((5-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)pyridin-2-yl)oxy)acetate is a complex organic compound characterized by its unique structure, which includes a pyridine ring substituted with a dioxolane moiety and an ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((5-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)pyridin-2-yl)oxy)acetate typically involves the following steps:
Formation of the Dioxolane Ring: The dioxolane ring is formed by the reaction of a suitable diol with an aldehyde or ketone in the presence of an acid catalyst.
Pyridine Substitution: The pyridine ring is then substituted with the dioxolane moiety through a nucleophilic substitution reaction.
Esterification: The final step involves the esterification of the substituted pyridine with methyl chloroacetate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-((5-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)pyridin-2-yl)oxy)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ester or pyridine ring positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
Methyl 2-((5-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)pyridin-2-yl)oxy)acetate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a building block for drug development.
Material Science: It is used in the development of novel materials with specific properties.
Mécanisme D'action
The mechanism of action of Methyl 2-((5-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)pyridin-2-yl)oxy)acetate involves its interaction with molecular targets through its functional groups. The ester group can undergo hydrolysis, releasing the active pyridine derivative, which can then interact with biological targets such as enzymes or receptors. The dioxolane ring may also play a role in stabilizing the compound and enhancing its bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Uniqueness
Methyl 2-((5-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)pyridin-2-yl)oxy)acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research applications.
Propriétés
Formule moléculaire |
C15H21NO5 |
|---|---|
Poids moléculaire |
295.33 g/mol |
Nom IUPAC |
methyl 2-[5-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)pyridin-2-yl]oxyacetate |
InChI |
InChI=1S/C15H21NO5/c1-14(2)15(3,4)21-13(20-14)10-6-7-11(16-8-10)19-9-12(17)18-5/h6-8,13H,9H2,1-5H3 |
Clé InChI |
FBJHOLZRPYDLGV-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(OC(O1)C2=CN=C(C=C2)OCC(=O)OC)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


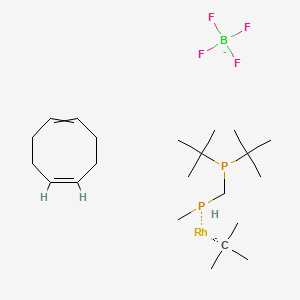
![1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]-1H,4H,5H-imidazo[4,5-c]pyridin-4-one](/img/structure/B11927604.png)
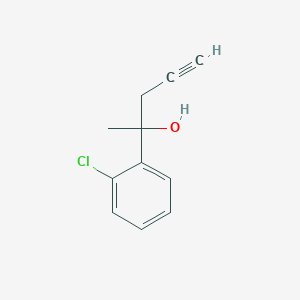
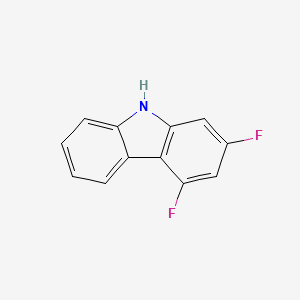
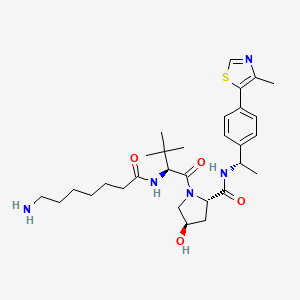

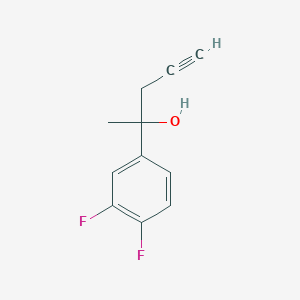

![Acetonitrilebis[2-diphenylphosphino-6-T-butylpyridine]cyclopentadienylruthenium(II) hexafluorophosphate](/img/structure/B11927625.png)
![(1R)-1-[(3aR,4R,6R,6aR)-6-{4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl}-2,2,6a-trimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]ethan-1-ol](/img/structure/B11927627.png)
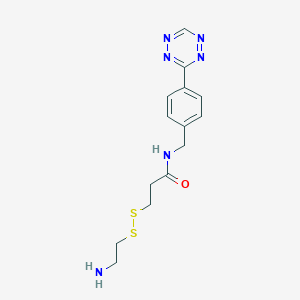
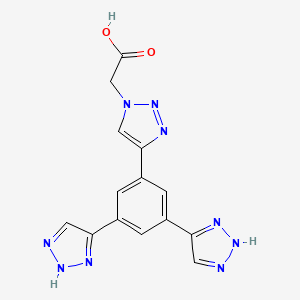
![Methyl 4,6-dibromo-7-methoxybenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B11927643.png)
![(S)-2-[(2-Chloro-6-methyl-4-pyrimidinyl)amino]-3-methyl-1-butanol](/img/structure/B11927650.png)
